![molecular formula C10H12N2O5S B6644618 2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6644618.png)
2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid, also known as MSOP, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays an important role in regulating synaptic transmission and plasticity in the central nervous system.
作用機序
2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid acts as a competitive antagonist of mGluR5, binding to the orthosteric site of the receptor and preventing the binding of its endogenous ligands, such as glutamate. By blocking the activation of mGluR5, this compound reduces the activity of downstream signaling pathways, including the phospholipase C (PLC)-inositol triphosphate (IP3) and mitogen-activated protein kinase (MAPK) pathways, which are involved in regulating synaptic plasticity and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro, this compound has been shown to reduce the amplitude and frequency of excitatory postsynaptic currents (EPSCs) in hippocampal neurons, indicating that it can block the activation of mGluR5-mediated synaptic transmission. In vivo, this compound has been shown to reduce the expression of immediate early genes (IEGs) such as c-fos and Arc in the hippocampus and prefrontal cortex, which are involved in regulating synaptic plasticity and learning and memory.
実験室実験の利点と制限
2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid has several advantages for lab experiments. It is a potent and selective antagonist of mGluR5, which allows for the specific manipulation of mGluR5-mediated signaling pathways. It is also relatively stable and easy to handle, making it a convenient tool for studying the function and pharmacology of mGluR5. However, this compound also has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness in some experimental paradigms. It is also not suitable for studying the function of other mGluR subtypes, which may have overlapping or distinct roles in regulating synaptic transmission and plasticity.
将来の方向性
There are several future directions for research on 2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid. One direction is to investigate the role of mGluR5 in other physiological and pathological processes, such as pain, epilepsy, and neurodegenerative diseases. Another direction is to develop new compounds that target mGluR5 with greater potency and selectivity than this compound, which may have improved efficacy and fewer side effects. Finally, it may be possible to develop compounds that target other mGluR subtypes, which may have distinct roles in regulating synaptic transmission and plasticity.
合成法
The synthesis of 2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid involves several steps, starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of 3-pyridinecarboxylic acid with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then reacted with 6-methylsulfonyl-3-pyridinamine to form the corresponding amide. The TBDMS group is then removed, and the resulting carboxylic acid is coupled with 2-methyl-3-oxopentanoic acid using standard peptide coupling reagents to give this compound.
科学的研究の応用
2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid has been widely used in scientific research to study the function and pharmacology of mGluR5. It has been shown to be a potent and selective antagonist of mGluR5, with an IC50 value of 1.7 nM. This compound has been used to investigate the role of mGluR5 in various physiological and pathological processes, including synaptic plasticity, learning and memory, drug addiction, anxiety, and depression.
特性
IUPAC Name |
2-methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-6(10(14)15)9(13)12-7-3-4-8(11-5-7)18(2,16)17/h3-6H,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTAPRQEDWQKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=C(C=C1)S(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
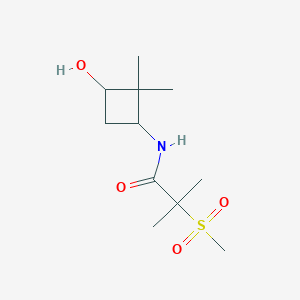
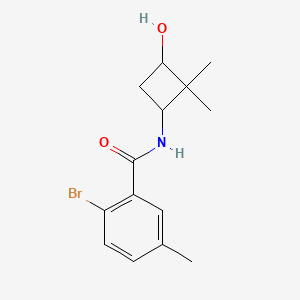
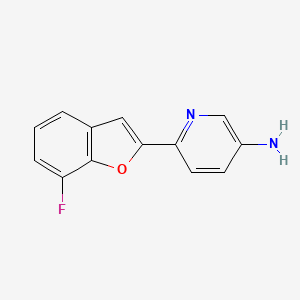
![3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B6644556.png)
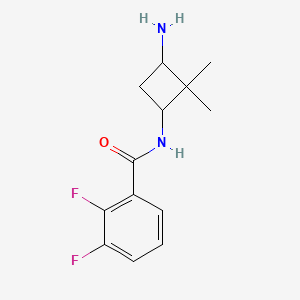
![2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol](/img/structure/B6644564.png)
![2-Fluoro-6-[[1-(2-hydroxyethyl)cyclopropyl]methylamino]benzonitrile](/img/structure/B6644568.png)
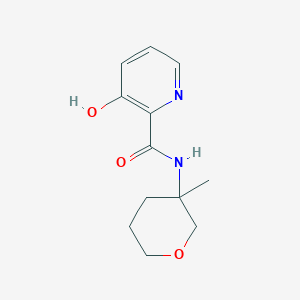
![3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid](/img/structure/B6644594.png)
![(2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B6644599.png)


![3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B6644642.png)
![3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644649.png)
